2-hydroxy-8-methyl-1H-quinolin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(12)5-9(13)11-10(6)7/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOMMRNDCZSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Hydroxy 8 Methyl 1h Quinolin 4 One and Its Derivatives
Established Synthetic Routes for Quinolin-4-ones and Quinolin-2(1H)-ones
The synthesis of the quinolin-4-one core can be achieved through various classical and modern chemical methods, often starting from aniline (B41778) derivatives. mdpi.com These routes provide access to a diversity of substituted quinolinone scaffolds.
Gould-Jacobs Reaction and Mechanistic Investigations
The Gould-Jacobs reaction is a widely utilized method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with quinolin-4-one forms. mdpi.comwikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylidenemalonate. wikipedia.orgiipseries.org This initial step involves a nucleophilic attack from the amine followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonic ester intermediate. wikipedia.orgablelab.eu
The reaction mechanism proceeds through the following key stages:
Condensation: Aniline or a substituted aniline reacts with diethyl ethoxymethylidenemalonate, substituting the ethoxy group. wikipedia.orgiipseries.org
Cyclization: The resulting intermediate undergoes thermal cyclization, a 6-electron process, to form ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. mdpi.comwikipedia.org This step requires high temperatures to facilitate the intramolecular ring closure. ablelab.eu
Saponification and Decarboxylation: The ester group is then hydrolyzed to a carboxylic acid using a base like sodium hydroxide, followed by decarboxylation upon heating to yield the final 4-hydroxyquinoline product. wikipedia.org
The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline starting material. mdpi.com Microwave irradiation has been shown to improve yields and significantly shorten reaction times compared to conventional heating methods. ablelab.eu This method is instrumental in the synthesis of several quinolone antibiotics. mdpi.com
| Reaction Stage | Description | Key Reagents/Conditions |
| Condensation | Reaction of aniline with diethyl ethoxymethylidenemalonate. | Diethyl ethoxymethylidenemalonate |
| Cyclization | Intramolecular ring formation of the intermediate. | Heat (thermal or microwave) |
| Hydrolysis | Conversion of the ester to a carboxylic acid. | Base (e.g., NaOH) |
| Decarboxylation | Removal of the carboxyl group. | Heat |
Dieckmann Condensation for Quinolinone Synthesis
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, catalyzed by a strong base, to produce a cyclic β-keto ester. numberanalytics.comorganic-chemistry.orgwikipedia.org This reaction is particularly effective for forming five- or six-membered rings and serves as a route to quinolinone precursors. mdpi.comorganic-chemistry.orgchemistrysteps.com
The mechanism involves:
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from one of the ester groups to form an enolate. numberanalytics.comchemistrysteps.com
Intramolecular Nucleophilic Attack: The newly formed enolate attacks the carbonyl carbon of the other ester group within the same molecule. numberanalytics.commasterorganicchemistry.com
Cyclization: This attack results in the formation of a cyclic β-keto ester after the elimination of an alkoxide. chemistrysteps.commasterorganicchemistry.com
The driving force for the reaction is the formation of a highly acidic proton on the resulting β-keto ester, which is deprotonated by the base in an essentially irreversible step, shifting the equilibrium towards the product. chemistrysteps.commasterorganicchemistry.com This method is a key strategy for constructing the cyclic core of various heterocyclic compounds. mdpi.com
Camps' Cyclization Reaction and Proposed Mechanisms
The Camps' cyclization is a versatile reaction that yields quinolin-2-ones or quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comwikipedia.org The outcome of the reaction, favoring either the quinolin-4-one or quinolin-2-one, depends on the substrate's structure and the specific reaction conditions employed. mdpi.comwikipedia.org
The proposed mechanism for the formation of a quinolin-4-one involves an intramolecular aldol-type condensation. mdpi.com When a strong base is used, a proton is removed from the methylene (B1212753) group adjacent to the aryl ketone, creating an enolate. mdpi.com This enolate then attacks the amide carbonyl group intramolecularly. Subsequent elimination of a water molecule (β-elimination) from the resulting alcohol intermediate leads to the formation of the quinolin-4-one ring system. mdpi.com The precursor N-(2-acylaryl)amides can be readily synthesized, for instance, through the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride or via copper-catalyzed amidation of a 2-haloacetophenone. mdpi.com
| Path | Product Type | Mechanism |
| a | Quinolin-4-one | Attack from the enolate of the acyl group onto the amide carbonyl. |
| b | Quinolin-2-one | Attack from the enolate of the amide's acyl group onto the aryl ketone. |
Snieckus' Synthesis for Substituted Quinolinone Scaffolds
The Snieckus' synthesis provides a route to 3-substituted quinolin-4-ones. mdpi.com This method starts from an anthranilic acid amide. The core strategy relies on directed ortho-metalation, a powerful tool for functionalizing aromatic rings. While detailed specifics for this named reaction in the context of quinolin-4-ones are part of broader synthetic strategies, the general principle involves the use of an ortho-directing group to introduce substituents at specific positions before cyclization. This approach allows for the controlled synthesis of quinolinone scaffolds with substitution patterns that might be difficult to achieve through other classical methods. mdpi.com
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed reactions have emerged as powerful tools for constructing complex heterocyclic systems, including quinolinones. acs.orgnih.gov These methods often offer high efficiency and functional group tolerance under mild conditions. acs.org
One prominent strategy involves a palladium-catalyzed Sonogashira carbonylation. mdpi.com For example, the reaction of a 2-iodoaniline (B362364) with a terminal alkyne in the presence of a palladium catalyst and carbon monoxide generates an alkyne intermediate. mdpi.com This intermediate subsequently undergoes cyclization upon the addition of a base, such as diethylamine, to yield the quinolin-4-one structure. mdpi.com
Other palladium-catalyzed approaches include:
Intramolecular Amidation: The cyclization of N-substituted-3,3-diarylacrylamides can be achieved using a palladium catalyst to form 4-arylquinolin-2(1H)-ones. nih.gov
Carbonylative Annulation: Alkyne-tethered o-iodoanilines can undergo intramolecular carbonylative annulation to produce tricyclic quinolin-2(1H)-ones. nih.govrsc.org
Denitrogenative Cascade Reaction: A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines can produce 2-arylquinolines. rsc.org
These advanced methods have expanded the scope of quinolinone synthesis, enabling the creation of diverse and complex derivatives. acs.orgnih.gov
Specific Syntheses for 4-chloro-8-methylquinolin-2(1H)-one
The synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described as a multi-step process starting from 4-hydroxy-8-methylquinolin-2(1H)-one. researchgate.net
The synthetic sequence is as follows:
Chlorination: The starting material, 4-hydroxy-8-methylquinolin-2(1H)-one, is treated with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). This step results in the chlorination of both the hydroxyl and the carbonyl groups, yielding 2,4-dichloro-8-methylquinoline. researchgate.net
Selective Hydrolysis: The resulting dichloroquinoline is then subjected to selective hydrolysis. Heating the compound in dilute dichloroacetic acid leads to the hydrolysis of the chlorine atom at the 2-position, which is more reactive, to furnish the target compound, 4-chloro-8-methylquinolin-2(1H)-one. researchgate.netmdpi.com
This synthesized chloro-derivative serves as a valuable precursor for further nucleophilic substitution reactions at the 4-position, allowing for the introduction of various functional groups such as amino, azido, and hydrazino moieties. researchgate.netmdpi.com
| Step | Starting Material | Reagents | Product |
| 1 | 4-hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 2,4-dichloro-8-methylquinoline |
| 2 | 2,4-dichloro-8-methylquinoline | Dilute dichloroacetic acid, heat | 4-chloro-8-methylquinolin-2(1H)-one |
Novel and Modern Synthetic Approaches
Recent advancements in organic synthesis have provided more efficient, rapid, and environmentally benign routes to quinolin-4-one derivatives compared to classical methods like the Gould-Jacobs or Conrad-Limpach reactions. nih.gov These modern approaches often feature milder reaction conditions, higher yields, and greater functional group tolerance.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. conicet.gov.ar The synthesis of quinolin-4-ones is particularly amenable to this technology.
One prominent microwave-assisted method is the thermal cyclization of aniline derivatives. nih.gov For instance, the cyclization of aminomethylenemalonate intermediates, derived from the reaction of anilines with diethyl-ethoxymethylenmalonate, can be efficiently conducted under microwave irradiation. conicet.gov.ar Open-vessel microwave conditions have been found to be particularly effective, as the removal of ethanol byproduct shifts the equilibrium towards the desired quinolone product. conicet.gov.ar Research has shown that optimal temperatures for these cyclizations can be around 240°C. conicet.gov.ar
Another advanced protocol involves a palladium-catalyzed carbonylative Sonogashira/cyclization sequence, which can synthesize functionalized 4-quinolones from 2-iodoanilines and terminal alkynes. organic-chemistry.org This method uses molybdenum hexacarbonyl as a solid, safe source of carbon monoxide. A key advantage is its speed, with one protocol yielding the cyclized products in as little as 20 minutes of microwave heating at 120°C. organic-chemistry.orgmdpi.com
The use of catalysts in conjunction with microwave irradiation offers further advantages. Bismuth(III) chloride (BiCl₃) has been employed as an effective catalyst for the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate in ethanol, with reaction times ranging from just 5 to 13 minutes. nih.gov Similarly, organic clays (B1170129) have been used as catalysts under solvent-less microwave conditions, providing a greener approach to quinoline (B57606) synthesis. ijarsct.co.in
Table 1: Comparison of Microwave-Assisted Synthesis Protocols for Quinolinones
| Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Thermal Cyclization | p-substituted anilines, diethyl-ethoxymethylenmalonate | Microwave (open-vessel), 240°C | Fast, efficient, simple workup | conicet.gov.ar |
| Carbonylative Cyclization | 2-Iodoanilines, terminal alkynes | Pd-catalyst, Mo(CO)₆, Microwave, 120°C | Very rapid (20 min), CO gas-free | organic-chemistry.orgmdpi.com |
| Catalytic Condensation | β-enaminones, diethyl malonate | BiCl₃, Microwave, Ethanol | Short reaction times (5-13 min), moderate to good yields | nih.gov |
| Green Synthesis | Anthranilic acid, ketones | Organic clays, Microwave (solvent-free) | Environmentally friendly, simple workup | ijarsct.co.in |
N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that have gained prominence due to their unique reactivity. mdpi.com As electron-rich nucleophiles, NHCs can induce polarity reversal (umpolung) in substrates, enabling novel reaction pathways. nih.govnih.gov
One notable NHC-catalyzed synthesis of quinolin-4-ones involves the reaction between an aldehyde and a bromide substrate. mdpi.com The proposed mechanism begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon. nih.gov A subsequent proton transfer generates a homoenolate intermediate. This nucleophilic homoenolate then attacks the bromide, leading to an adduct that undergoes intramolecular heterocyclization and dehydration to yield the final quinolin-4-one product. nih.govmdpi.com The stability of the conjugated quinolin-4-one system is a likely driving force for the final dehydration step. nih.gov
A specific application of NHC catalysis is in the synthesis of 4-difluoromethylquinoline derivatives through the umpolung of aldimines. acs.org In this process, the intramolecular cyclization of aldimines bearing an electron-poor double bond is facilitated by an NHC generated from a bicyclic triazolium salt, proceeding through an aza-Breslow intermediate. acs.org This represents a unique aza-Stetter type transformation.
NHCs also catalyze an indirect approach to the Friedländer quinoline synthesis. rsc.org This method allows for the one-pot synthesis of polysubstituted quinolines from a ketone and an alcohol, demonstrating the versatility of NHC catalysis in constructing complex heterocyclic systems. rsc.org
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com This atom economy makes MCRs a powerful tool in green chemistry and for the rapid generation of compound libraries.
Several MCRs have been adapted for quinoline and quinolinone synthesis. The Povarov reaction, a type of aza-Diels-Alder reaction, can construct tetrahydroquinolines from an aryl amine, an aldehyde, and an activated alkene. mdpi.com A molecular iodine-catalyzed version of this reaction has been developed to directly yield quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com
A Conrad–Limpach-like MCR has been utilized to form 4-acetylquinolines from a naphthylamine, an aldehyde, and a β-ketoester under camphorsulfonic acid (CSA) catalysis. mdpi.com This approach avoids the high-energy intermediates common in traditional Conrad-Limpach reactions, allowing the use of lower-boiling solvents like acetonitrile. mdpi.com
The Mannich reaction, another classic MCR, has been applied in the synthesis of substituted 8-hydroxyquinolines. These reactions involve an amine, formaldehyde, and a carbon acid—in this case, the 8-hydroxyquinoline (B1678124) scaffold—to introduce aminomethyl groups at the C-7 position. nih.gov
Regioselectivity, the control over the position of chemical bond formation, is critical in the synthesis of substituted quinolines. Achieving specific substitution patterns, such as those required for 2-hydroxy-8-methyl-1H-quinolin-4-one analogs, often necessitates advanced regioselective methods.
Electrophile-driven cyclization is one such strategy. For example, highly substituted 3-iodoquinolines can be synthesized with high regioselectivity via the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols using molecular iodine. nih.gov The resulting 3-iodoquinoline (B1589721) is a versatile intermediate that can be further functionalized through various coupling reactions, allowing for the introduction of diverse substituents. nih.gov
Controlling substitution on the benzenoid ring of the quinoline core is also crucial. An electrochemical method has been developed for the regioselective 5,8-difluorination of quinolines using HF:pyridine (B92270) in an undivided cell. georgiasouthern.edu This provides a direct route to otherwise difficult-to-access fluorinated analogs.
Furthermore, organocatalytic methods have been developed for the meta-C–H hydroxylation of quinolines. acs.org This is a significant achievement as it allows for direct functionalization at the C3 position, a process that typically poses a great challenge due to the intrinsic electronic properties of the quinoline ring. acs.org Such a method provides a direct pathway to 3-hydroxyquinoline (B51751) derivatives, which are important structural motifs.
Table 2: Examples of Regioselective Reactions for Quinoline Functionalization
| Reaction Type | Reagents | Position Functionalized | Key Feature | Reference |
|---|---|---|---|---|
| Iodocyclization | 2-Tosylaminophenylprop-1-yn-3-ols, I₂ | C3 | Creates a versatile 3-iodo intermediate | nih.gov |
| Electrolytic Fluorination | Quinolines, HF:pyridine | C5, C8 | Direct difluorination of the benzenoid ring | georgiasouthern.edu |
| C-H Hydroxylation | Quinoline N-oxides | C3 | Direct, metal-free hydroxylation at the meta position | acs.org |
| Friedel-Crafts Allenylation/Alkylation | 4-hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols | C3 | Forms pyrano[3,2-c]quinolones or furo[3,2-c]quinolones | rsc.org |
Functional Group Interconversions and Derivatization Strategies
Functional group interconversion (FGI) and derivatization are essential for creating analogs of a lead compound to explore structure-activity relationships. youtube.com For the this compound scaffold, various strategies can be employed to modify existing functional groups or introduce new ones.
A common precursor for derivatization is 4-chloro-8-methylquinolin-2(1H)-one, which can be prepared from 4-hydroxy-8-methylquinolin-2(1H)-one via chlorination. mdpi.com The chlorine atom at the C4 position is a good leaving group, enabling a variety of nucleophilic substitution reactions. For instance, reaction with thiourea (B124793) can be used to introduce a sulfanyl (B85325) group at C4. mdpi.com Similarly, 4-amino and 4-hydrazino derivatives of 8-methyl-2-oxo/thioxoquinoline have been synthesized and used as synthons for further elaboration. researchgate.net
The hydroxyl group of 8-hydroxyquinolines is another key site for derivatization. It can be protected, for instance with a Boc group, to allow for selective reactions at other positions on the molecule, such as amide bond formation at an amino group. nih.gov The hydroxyl group can also direct reactions; for example, Knoevenagel condensation followed by a Michael addition and cyclization can be used to build pyrano[3,2-h]quinoline structures fused to the parent ring. mdpi.com
Derivatization can also involve building complex heterocyclic systems onto the quinolinone core. For instance, reacting 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with nucleophiles like cyanoacetamide or 6-aminopyrimidine-2,4(1H,3H)-dione leads to the formation of novel pyridine and pyrimidine-fused quinolones, respectively. nih.gov These reactions typically proceed via nucleophilic attack, ring-opening of the pyrone, and subsequent cyclocondensation. nih.gov
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No published experimental ¹H NMR, ¹³C NMR, or DEPT-NMR data specifically for 2-hydroxy-8-methyl-1H-quinolin-4-one could be located. Analysis of related compounds suggests that the aromatic protons and the C-3 proton would show characteristic signals, with the 8-methyl group appearing as a singlet in the upfield region of the ¹H NMR spectrum. However, precise chemical shifts and coupling constants remain undetermined.
¹H NMR Spectral Analysis
Specific ¹H NMR spectral data for this compound are not available in the reviewed literature.
¹³C NMR and DEPT-NMR Spectral Analysis
Specific ¹³C NMR and DEPT-NMR spectral data for this compound are not available in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
A specific experimental IR spectrum for this compound has not been published. Based on the structure of the parent compound, characteristic absorption bands for O-H, N-H, C=O (amide), and C=C (aromatic) stretching vibrations would be expected. oregonstate.eduresearchgate.net The presence of the 8-methyl group would also contribute to C-H stretching and bending vibrations.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
No experimental mass spectrometry data detailing the molecular ion peak and fragmentation pattern for this compound are available. The expected molecular weight for this compound (C₁₀H₉NO₂) is approximately 175.18 g/mol . nih.gov
X-ray Crystallography for Solid-State Molecular Architecture
There are no published X-ray crystallography studies that define the solid-state molecular architecture, including bond lengths, bond angles, and crystal packing, for this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, B3LYP, MP2) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics of quinolinone systems. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are frequently employed to study the geometry, electronic structure, and reactivity of these compounds. nih.gov
DFT calculations, for instance, have been used to determine the optimized geometry and electronic properties of various quinolone derivatives. nih.gov The B3LYP functional, combined with basis sets like 6-31+G(d,p), has proven satisfactory for optimizing the geometry of related heterocyclic compounds and providing a general order of basicity. nih.gov For certain quinolone esters, theoretical calculations using B3LYP/6-311++G(d,p) have been instrumental in evaluating the relative energies of different tautomeric forms. acs.org
MP2 calculations are another powerful tool, often used to account for electron correlation effects more accurately, which is particularly important for describing non-covalent interactions like hydrogen bonding and stacking, which are prevalent in quinolinone systems. youtube.com For example, in studies of similar heterocyclic systems, MP2 methods have been shown to correctly predict crystal structures involving π-stacking, where some DFT functionals might fail. youtube.com These calculations are essential for accurately predicting binding enthalpies and understanding dispersion effects. nih.gov The reactivity of the 2-hydroxy-8-methyl-1H-quinolin-4-one molecule can be assessed through calculated reactivity descriptors, which indicate that such compounds can be good electron acceptors with high reactivity. nih.gov
Tautomerism Investigations in Quinolin-4(1H)-ones (e.g., 4-hydroxy-/4-oxo Tautomerism)
A significant feature of the quinolin-4(1H)-one scaffold is its existence in a tautomeric equilibrium between the keto (quinolin-4(1H)-one) and enol (quinolin-4-ol) forms. wikipedia.orgnih.gov This phenomenon, known as prototropic tautomerism, is critical as the different tautomers can exhibit distinct biological activities. researchgate.net
For the parent quinolin-4(1H)-one, the keto form is predominantly favored in both solid and solution states. researchgate.net X-ray crystallography studies of 4-hydroxy-4(1H)quinolon have shown that the keto tautomer is the one present in the crystal structure. researchgate.net This is further supported by NMR spectroscopy in polar solvents like DMSO and water, where the 4-oxo-form is the only observed tautomer. researchgate.net The spontaneous interconversion between these two isomers is known as tautomerism, and the individual keto and enol isomers are referred to as tautomers. libretexts.org
However, the specific substitution pattern on the quinoline (B57606) ring can influence the position of this equilibrium. Theoretical studies on some ethyl quinoline-3-carboxylates have shown a clear preference for the hydroxyquinoline (enol) form, with the energy difference between the tautomers calculated to be between 27 and 38 kJ mol⁻¹. acs.org This preference was attributed to the increased aromaticity of both rings in the hydroxyquinoline form. acs.org In the case of 2,4-pentanedione, the enol tautomer is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant form. libretexts.org For this compound, the presence of the 2-hydroxy group adds another layer of complexity to the tautomeric possibilities, though the 4-oxo form is explicitly named.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is widely used in drug design to understand ligand-target interactions and to screen virtual libraries of compounds for potential biological activity.
For quinolinone derivatives, molecular docking studies have been conducted to explore their interactions with various protein targets. For instance, derivatives of 4-hydroxy-1-phenyl-2(1H)-quinolone have been docked into the active site of the EGFR tyrosine kinase domain (PDB ID: 1M17). nih.govresearchgate.net These studies revealed that the compounds form well-conserved hydrogen bonds with key amino acid residues in the active pocket. nih.govresearchgate.net One highly active compound from this series showed a high MolDock score of -137.813, indicating strong binding affinity. nih.gov
In another study, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) were investigated as potential inhibitors of the COVID-19 main protease (Mpro). nih.gov Similarly, hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline (B1678124) moiety were docked with the NQO1 protein to examine potential interactions. nih.gov These simulations are crucial for rationalizing the structure-activity relationships of these compounds and guiding the design of more potent derivatives.
| Compound Class | Protein Target | PDB ID | Key Findings | Reference |
|---|---|---|---|---|
| 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives | EGFR tyrosine kinase | 1M17 | Showed well-conserved hydrogen bonding in the active pocket. Highest MolDock score was -137.813. | nih.govresearchgate.net |
| 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) | COVID-19 main protease (Mpro) | Not Specified | Investigated as prospective anti-COVID-19 drugs. | nih.gov |
| 8-hydroxyquinoline-1,4-naphthoquinone hybrids | NAD(P)H quinone dehydrogenase 1 (NQO1) | Not Specified | Examined the possibility of interaction between the ligand and the NQO1 protein. | nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique allows for the examination of the dynamic behavior of ligand-protein complexes, providing insights into their stability and conformational changes.
For quinoline-based compounds, MD simulations have been employed to complement docking studies. For example, a study on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) used MD simulations to explore the dynamic behavior of the designed compounds within the active site of the enzyme. mdpi.com These simulations help to confirm the stability of the binding mode predicted by docking and to calculate binding free energies, offering a more accurate prediction of the ligand's affinity. mdpi.com Such studies provide valuable information for the rational design of novel inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable for predicting the activity of new compounds before their synthesis.
Several QSAR studies have been performed on quinoline derivatives to understand the structural requirements for their biological activities.
3D-QSAR: A study on tetrahydroquinoline derivatives as LSD1 inhibitors developed robust 3D-QSAR models (CoMFA and CoMSIA) with good statistical and predictive power (q² = 0.778, R²pred = 0.709 for CoMFA). mdpi.com These models and their corresponding contour maps provided insights into how different substituents on the tetrahydroquinoline scaffold influence inhibitory activity, guiding the design of new, more potent derivatives. mdpi.com
2D-QSAR: A 2D-QSAR study was conducted on carbocycle-fused quinoline derivatives with anticancer activity against a lymphoblastic leukemia cell line. researchgate.net This study aimed to build a linear model correlating molecular descriptors with biological activity.
QSAR for P-glycoprotein Inhibitors: Another QSAR study focused on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to describe and predict their inhibitory activity against P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. nih.gov
These QSAR models are powerful tools for the in silico design of new quinolinone-based compounds with desired biological responses. nih.gov
| Compound Class | Target/Activity | QSAR Model Type | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| Tetrahydroquinoline derivatives | LSD1 inhibition | 3D-QSAR (CoMFA/CoMSIA) | CoMFA: q² = 0.778, R²pred = 0.709 | mdpi.com |
| Carbocycle-fused quinoline derivatives | Anticancer (lymphoblastic leukemia) | 2D-QSAR | Model developed to correlate descriptors with activity. | researchgate.net |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | QSAR | Models developed to predict inhibitory activity. | nih.gov |
Analysis of Intermolecular Interactions and Cohesive Energy in the Solid State
The arrangement of molecules in the solid state is governed by intermolecular interactions, which collectively determine the cohesive energy of the crystal. For quinolin-4-ones, hydrogen bonding is a dominant intermolecular force.
X-ray analysis of 4-hydroxy-4(1H)quinolon revealed that it exists as a dimer in the crystal structure. researchgate.net The monomers are connected by a strong intermolecular hydrogen bond between the imino hydrogen (N-H) and the carbonyl group (C=O) of an adjacent molecule, with an O...H-N distance of 1.795 Å. researchgate.net
Theoretical studies on related organic pigments like quinacridone, which also feature hydrogen bonding, have shown that the properties in the solid state are a result of the interplay between structural deformation of the molecule, the electrostatic potential of the crystal field, and specific intermolecular interactions. nih.gov These interactions can lead to either bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum depending on their spatial orientation. nih.gov For this compound, one can expect a rich network of intermolecular hydrogen bonds involving the N-H group, the 4-carbonyl oxygen, and the 2-hydroxy group, which would significantly influence its crystal packing and physical properties.
Structure Activity Relationship Sar Investigations of 2 Hydroxy 8 Methyl 1h Quinolin 4 One and Analogues
Impact of Substituent Variation on Biological Activities
The biological activity of 2-hydroxy-1H-quinolin-4-one derivatives is profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring. Strategic placement of different functional groups allows for the fine-tuning of the molecule's potency and selectivity against various biological targets.
Role of Substituents at C3, C5, C6, C7, and C8 Positions on Activity Profile
The substitution pattern on the carbocyclic and heterocyclic rings of the quinolin-4-one scaffold is a critical determinant of its biological activity.
C3 Position: Modifications at the C3 position have a significant impact on the activity of 4-hydroxy-2-quinolone analogues. The introduction of a long alkyl side chain at this position has been shown to dramatically affect antimicrobial activities. nih.gov For instance, studies have revealed that the length of the alkyl chain is crucial for antibacterial activity, which is attributed to hydrophobic interactions within the binding pocket of target enzymes like the MurE ligase of Mycobacterium tuberculosis. nih.gov Furthermore, the introduction of N-substituted carboxamide moieties at the C3 position has been explored, leading to compounds with potential as cytotoxic agents against cancer cell lines. nih.gov
C6 and C7 Positions: The C6 and C7 positions have been a major focus of SAR studies. The introduction of a fluorine atom at the C6 position is a well-established strategy to enhance antibacterial activity, as exemplified by the development of highly successful fluoroquinolone drugs. nih.gov The type of substituent at the C7 position also has a profound impact on antimicrobial properties. nih.gov For instance, in a series of 4-hydroxy-2-quinolone analogues, various substituents on the C6 and C7 positions were shown to have a dramatic impact on their antifungal and antibacterial activities. nih.gov Specifically, the presence of a 6-chloro substituent in pyrano[3,2-h]quinolone derivatives resulted in the most active compounds against several cancer cell lines. researchgate.net
C8 Position: The C8 position is also a key site for modification. A halogen (fluorine or chlorine) at the C8 position can improve oral absorption and activity against anaerobic bacteria. nih.gov The introduction of a methoxy (B1213986) group at C8 has been linked to increased activity against anaerobic bacteria and resistant strains of S. aureus. nih.gov
The following table summarizes the observed impact of substituents at various positions on the biological activity of quinolinone derivatives.
| Position | Substituent | Effect on Biological Activity | Reference |
| C3 | Long alkyl chain | Increased antimicrobial activity | nih.gov |
| C3 | N-substituted carboxamides | Potential cytotoxic activity | nih.gov |
| C5 | Amino group | Improved overall potency | nih.gov |
| C6 | Fluorine | Dramatically enhanced antibacterial activity | nih.gov |
| C6 | Chloro group | Increased anticancer activity | researchgate.net |
| C7 | Various substituents | Significant impact on antimicrobial properties | nih.gov |
| C8 | Halogen (F, Cl) | Improved oral absorption and anti-anaerobic activity | nih.gov |
| C8 | Methoxy group | Increased activity against anaerobes and resistant bacteria | nih.gov |
Influence of Halogenation on SAR Profiles
The introduction of halogen atoms at specific positions of the quinolinone ring is a widely employed strategy to modulate biological activity. Halogenation can influence factors such as lipophilicity, electronic properties, and binding interactions with target macromolecules.
The presence of a fluorine atom at the C6 position is a hallmark of the potent fluoroquinolone class of antibiotics, significantly boosting their antibacterial efficacy. nih.gov At the C8 position, a fluorine or chlorine atom has been shown to enhance oral absorption and confer activity against anaerobic bacteria. nih.gov
In a study of 4-hydroxy-2-quinolone analogues, brominated derivatives, particularly one with a nonyl side chain at C3 and bromine at C7, exhibited exceptional antifungal activity against Aspergillus flavus, even surpassing the potency of the standard drug amphotericin B. nih.gov This highlights the significant and position-dependent influence of halogenation on the antifungal profile of these compounds. Furthermore, 6-chloro analogues of pyrano[3,2-h]quinolone-3-carbonitriles were found to be the most active anticancer agents in a series, with halogenation at positions 4, 6, and 9 also increasing the lipophilicity of the products. researchgate.net
The table below illustrates the effect of halogenation at different positions.
| Position | Halogen | Effect on Biological Activity | Reference |
| C6 | Fluorine | Enhanced antibacterial activity | nih.gov |
| C8 | Fluorine, Chlorine | Improved oral absorption and anti-anaerobic activity | nih.gov |
| C7 | Bromine | Exceptional antifungal activity | nih.gov |
| C6 | Chlorine | Potent anticancer activity | researchgate.net |
Effect of Methyl and Methoxy Substitutions on Biological Activity
Methyl and methoxy groups, while seemingly simple, can exert a significant influence on the biological activity of quinolinone derivatives through steric and electronic effects.
A methoxy group at the C8 position has been associated with increased activity against anaerobic bacteria and certain resistant bacterial strains. nih.gov In the context of 2,4-diarylquinoline derivatives, a methoxy group at the C6 position was part of a molecule designed as an interesting model with increased lipophilicity, a key parameter for drug design.
It is important to note that the impact of these substitutions is highly dependent on their position on the quinoline ring. While a methoxy group at C8 can be beneficial, substitutions at other positions may not yield the same positive effect.
Significance of the 2-hydroxy/4-one System in SAR
The 2-hydroxy/4-one tautomeric system is a cornerstone of the biological activity of this class of compounds. This structural feature is considered a "privileged scaffold" in drug discovery, meaning it is a recurring motif in molecules with a wide range of biological activities. nih.govresearchgate.net The 4-hydroxy-2-quinolone core has been identified in compounds with antibacterial, antifungal, anticancer, and antioxidant properties. nih.gov
The ability of the 4-hydroxy group and the 4-oxo group to participate in hydrogen bonding is crucial for their interaction with biological targets. For instance, the planarity between the 4-keto and 3-carboxylic acid groups in quinolone molecules is a critical criterion for their biological activity. While the specific compound does not have a carboxylic acid at C3, the principle of a planar system for effective binding remains relevant. The 4-hydroxy group is also involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen at position 2, which can influence its antioxidant activity.
Stereochemical Considerations in Activity
Stereochemistry plays a crucial role in the biological activity of many chiral drugs, and quinolinone derivatives are no exception. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors.
While extensive research on the stereoselective activity of 2-hydroxy-8-methyl-1H-quinolin-4-one itself is not widely documented, studies on related quinoline derivatives have highlighted the importance of stereochemistry. For example, in the development of antiprion and antimalarial quinoline derivatives, specific stereoisomers have shown marked differences in activity. This suggests that the biological targets of these compounds have specific stereochemical requirements for binding and subsequent biological response.
Correlation between Lipophilicity and Biological Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a drug, as well as its ability to interact with biological targets.
In the context of quinolinone derivatives, the relationship between lipophilicity and biological activity is complex and often depends on the specific biological target and the class of derivatives. For some 4-hydroxy-2-quinolone analogues, a direct correlation between lipophilicity and antimicrobial activity has been observed. For instance, the introduction of a long alkyl chain at the C3 position increases lipophilicity and has been shown to enhance antibacterial activity. nih.gov
Conversely, in other series of quinoline-1,4-quinone hybrids, no significant relationship was found between lipophilicity and anticancer activity against certain cell lines. This indicates that while lipophilicity is an important parameter, it is not the sole determinant of biological activity, and other factors such as electronic and steric properties also play a crucial role.
The following table provides a general overview of the observed correlation between lipophilicity and biological activity in different quinolinone series.
| Compound Series | Biological Activity | Correlation with Lipophilicity | Reference |
| 4-hydroxy-2-quinolone analogues with C3-alkyl chains | Antibacterial | Positive correlation | nih.gov |
| Quinoline-1,4-quinone hybrids | Anticancer | No significant correlation | |
| Halogenated pyrano[3,2-h]quinolones | Anticancer | Increased lipophilicity with halogenation | researchgate.net |
Integration of Physicochemical Parameters in SAR Modeling
The biological activity of a molecule is fundamentally governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, excretion, and, crucially, its interaction with the target receptor. In the context of this compound and its analogues, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are indispensable tools for rational drug design. These models seek to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities.
Key Physicochemical Parameters in the SAR of Quinolinones
Several key physicochemical parameters are consistently evaluated in the SAR studies of quinolinone derivatives to understand and predict their biological efficacy. These include:
Lipophilicity: This property, often quantified as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical determinant of a compound's ability to traverse biological membranes. For quinolinone derivatives, lipophilicity has been shown to significantly influence various biological activities, including antiviral and anticancer effects. mdpi.com An optimal level of lipophilicity is generally required; too low, and the compound may not effectively cross cell membranes, while too high a value can lead to poor solubility, increased metabolic breakdown, and non-specific toxicity.
Electronic Effects: The electronic properties of substituents on the quinolinone scaffold can profoundly impact a molecule's interaction with its biological target. These effects are typically described by parameters such as the Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent. For instance, the introduction of electron-withdrawing groups can enhance the acidity of the N-H or O-H protons, potentially influencing hydrogen bonding interactions with a receptor. mdpi.com The pKa values of ionizable groups are also a critical electronic parameter, as the protonation state of a molecule at physiological pH affects its binding and transport characteristics. nih.gov
Steric Parameters: The size and shape of a molecule and its substituents, described by steric parameters like molar refractivity (MR) or Taft's steric parameter (Es), are vital for ensuring a complementary fit with the binding site of a biological target. Bulky substituents can either enhance binding through increased van der Waals interactions or hinder it through steric clashes.
QSAR Modeling of Quinolinone Analogues
QSAR studies on quinolinone derivatives aim to build predictive models based on these physicochemical descriptors. For example, a hypothetical QSAR study on a series of this compound analogues with varying substituents at different positions might yield an equation of the following general form:
log(1/C) = k1(log P) - k2(log P)2 + k3σ + k4(MR) + b
Where:
log(1/C) is the biological activity (e.g., the inverse of the half-maximal inhibitory concentration, IC₅₀).
log P represents lipophilicity. The parabolic term (log P)² suggests an optimal lipophilicity value.
σ represents the electronic effect of the substituent.
MR represents the steric bulk of the substituent.
k1, k2, k3, k4, and b are constants determined by regression analysis.
Such models allow researchers to predict the activity of novel, unsynthesized compounds and to prioritize the synthesis of analogues with the highest predicted potency.
Illustrative Data on Physicochemical Parameters and Activity
| Compound | Substituent (R) | log P | Electronic Parameter (σ) | Steric Parameter (MR) | Biological Activity (IC₅₀, µM) |
| 1 | H (Parent) | 1.8 | 0.00 | 1.03 | 50 |
| 2 | 6-Cl | 2.5 | 0.23 | 6.03 | 25 |
| 3 | 7-F | 1.9 | 0.06 | 0.92 | 45 |
| 4 | 6-OCH₃ | 1.7 | -0.27 | 7.87 | 60 |
| 5 | 7-NO₂ | 1.9 | 0.78 | 7.36 | 15 |
This is a hypothetical data table for illustrative purposes.
From this illustrative data, one could infer that:
The introduction of a chloro group at the 6-position increases lipophilicity and electron-withdrawing character, leading to enhanced activity (Compound 2).
A fluorine at the 7-position has a minor impact on activity (Compound 3).
An electron-donating methoxy group at the 6-position decreases activity (Compound 4).
A strongly electron-withdrawing nitro group at the 7-position significantly enhances potency (Compound 5).
This systematic approach of integrating physicochemical parameters into SAR modeling provides a powerful framework for the optimization of lead compounds like this compound to develop analogues with improved therapeutic potential. The diverse biological activities reported for quinoline and quinolone derivatives underscore the value of this privileged scaffold in drug discovery. mdpi.com
Biological Activity Research Excluding Clinical Human Trials
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
The antimicrobial potential of quinolinone derivatives has been a significant area of research, with studies exploring their efficacy against a variety of microbial pathogens.
Activity against Gram-Positive and Gram-Negative Bacterial Strains
The core structure of 4-hydroxy-2-quinolone has been the subject of investigations into its antibacterial properties. Generally, these analogs have demonstrated limited activity against both Gram-positive and Gram-negative bacteria. However, certain modifications to the quinolone ring can enhance their antibacterial effects. For instance, the introduction of a fluorine atom at the C6 position and a piperazine (B1678402) group at the C7 position has been shown to significantly improve the antibacterial spectrum.
Second-generation fluoroquinolones, such as norfloxacin (B1679917) and ciprofloxacin, exhibit notable activity against Gram-negative and some Gram-positive bacteria. Third-generation derivatives show expanded activity against both bacterial types, while fourth-generation compounds also inhibit anaerobic bacteria. The mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA synthesis, leading to bacterial cell death. Generally, activity against Gram-negative bacteria is linked to DNA gyrase inhibition, whereas activity against Gram-positive bacteria is associated with topoisomerase IV inhibition.
Some novel heterocyclic derivatives of 8-hydroxyquinoline (B1678124) have shown exceptional antimicrobial effects against various bacterial strains when compared to standard antibiotics.
Antifungal Properties and Mechanisms
Research into 4-hydroxy-2-quinolone analogs has revealed promising antifungal activities. A study investigating a series of these analogs found that while the unsubstituted compound had low antifungal activity, the introduction of halogen substituents on the benzo-carbon portion of the molecule significantly enhanced its potency. For example, brominated analogs with a long alkyl side chain have demonstrated exceptional antifungal activity against Aspergillus flavus, in some cases surpassing the efficacy of the control drug, amphotericin B. This suggests that the 4-hydroxy-2-quinolone framework is a promising scaffold for developing new antifungal agents.
The antifungal activity of these compounds appears to be more pronounced than their antibacterial effects, indicating they may primarily target fungal-specific molecules. Derivatives of 8-hydroxyquinoline have also been recognized for their antifungal properties and have been investigated as potential antifungal agents in clinical applications. The position of the hydroxyl group on the quinoline (B57606) ring appears to influence antifungal activity, with 8-hydroxy derivatives showing greater potency than 4-hydroxy derivatives.
| Compound Class | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| 4-hydroxy-2-quinolone analog (unsubstituted) | Aspergillus flavus | Low inhibition (IC50: 70.97 ± 3.71 µg/mL) | |
| Brominated 4-hydroxy-2-quinolone analog with nonyl side chain | Aspergillus flavus | Exceptional inhibition (IC50: 1.05 µg/mL) | |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives | Candida auris, Candida glabrata, Cryptococcus neoformans, Candida parapsilosis | Exceptional efficacy (MICs: ≤ 0.0313 μg/mL) |
Antiviral Activities (e.g., HIV-1 Integrase Inhibition, Activity against Ebola, SARS, Enterovirus)
The quinoline scaffold is present in a number of compounds investigated for their antiviral properties. Derivatives of 8-hydroxyquinoline have been synthesized and explored as potential inhibitors of HIV-1 integrase. Furthermore, certain N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide derivatives have shown promising activity against the influenza A virus H1N1.
In the context of other viral pathogens, flavonoids, which share some structural similarities with quinoline derivatives, have been reviewed as potential antiviral agents against Enterovirus A71 (EV-A71). While direct research on 2-hydroxy-8-methyl-1H-quinolin-4-one against Ebola, SARS, and Enterovirus is not specified in the provided context, the broader class of quinoline derivatives continues to be a subject of interest in antiviral research.
Anticancer Research and Antiproliferative Effects
Quinolinone derivatives have been a significant focus of anticancer research due to their ability to inhibit cancer cell growth and modulate cellular pathways.
Inhibition of Cancer Cell Growth in In Vitro Models
Various derivatives of the quinolinone scaffold have demonstrated antiproliferative effects in in vitro studies. For instance, novel honokiol (B1673403) analogs, which are structurally related to biphenolic compounds, have shown significant growth inhibitory activity in human cancer cell lines such as A549 (lung cancer). These analogs were found to be more cytotoxic than honokiol itself in several cancer cell lines.
Strategies for Targeting Multidrug Resistance (MDR) in Cancer Cells
Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. nih.govnih.gov Research into quinoline and quinolone derivatives has shown their potential to counteract these resistance mechanisms. nih.govnih.gov
One of the primary causes of MDR in cancer cells is the heightened efflux of antitumor drugs via membrane-embedded drug transporters. nih.gov Key among these are P-glycoprotein (P-gp/ABCB1/MDR1), Multidrug Resistance Protein 1 (MRP1/ABCC1), and Breast Cancer Resistant Protein (BCRP/ABCG2), all members of the ABC superfamily. nih.gov The overexpression of P-gp, in particular, is strongly associated with the development of MDR. nih.gov
Studies have explored various compounds for their ability to overcome MDR. For instance, certain polyphenols have demonstrated the capacity to modulate the activity of these efflux pumps. nih.gov The mechanisms underlying MDR are complex and involve not only ABC transporters but also processes like autophagy, DNA damage repair, and genetic and epigenetic modifications. nih.gov
In the context of quinoline derivatives, their diverse biological activities make them promising candidates for developing new therapeutic agents. nih.govmdpi.com While direct studies on this compound's role in MDR are not extensively detailed in the provided results, the broader class of quinolones is recognized for its potential in medicinal chemistry, including applications in oncology. ekb.eg
Antioxidant Activity Studies
The antioxidant potential of quinolinone derivatives has been a subject of significant research interest. These studies often evaluate the ability of these compounds to scavenge free radicals and inhibit oxidative processes.
The antioxidant activity of quinolinone derivatives is often assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the inhibition of linoleic acid peroxidation. nih.gov The presence and position of hydroxyl groups on the quinolinone scaffold play a crucial role in their antioxidant capacity. nih.govmdpi.comnih.govresearchgate.net
Research has indicated that the hydroxyl group at position 4 of the quinolinone ring may not be the primary contributor to radical scavenging due to its involvement in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. nih.gov Instead, the presence of phenolic hydroxyl groups elsewhere in the molecule appears to be more critical for effective antioxidant activity. nih.gov For instance, carboxamide derivatives of 4-hydroxy-2-quinolinone bearing a p-phenolic group have demonstrated notable DPPH scavenging ability. nih.gov
Different analytical methods are employed to evaluate antioxidant capacity, with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and TEAC (Trolox Equivalent Antioxidant Capacity) assays often showing higher sensitivity compared to the DPPH assay for certain quinazolinone derivatives. mdpi.comnih.govresearchgate.net For some 2-phenylquinazolin-4(3H)-ones, the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) group or a second hydroxyl group in the ortho or para position of the phenyl ring, is necessary for antioxidant activity. mdpi.comnih.govresearchgate.net
In one study, a quinolinonyl-glycine derivative exhibited excellent H2O2 scavenging activity, even surpassing the reference antioxidant, ascorbic acid. ekb.eg Another study on 4-hydroxy-3-methyl-2(1H)-quinolone, isolated from a soil bacterium, confirmed its antioxidant activity through a luminol (B1675438) chemiluminescence extinction assay, which quantifies the presence of hydroxyl radicals. nih.gov
Table 1: Antioxidant Activity of Selected Quinolinone Derivatives
| Compound/Derivative | Assay | Activity/Finding | Reference |
|---|---|---|---|
| Carboxamides with p-phenolic group | DPPH scavenging | 48.6% and 51.7% scavenging | nih.gov |
| N-phenyl carboxamide derivative 3b | DPPH scavenging | 84.6% scavenging | nih.gov |
| Quinolinonyl-glycine derivative 10 | H2O2 scavenging | IC50 of 20.92 µg/mL | ekb.eg |
| 4-Hydroxy-3-methyl-2(1H)-quinolone (1) | Luminol chemiluminescence | Active at 10 μM | nih.gov |
| Carboxamide 3g | Multiple assays | 100% inhibition of lipid peroxidation, 67.7% hydroxyl radical scavenging, 72.4% ABTS radical decolorization | nih.gov |
| Hybrid 11e | Lipid peroxidation | 97% inhibition | nih.gov |
This table is for illustrative purposes and synthesizes data from the text.
The antioxidant properties of quinolinone derivatives also extend to their potential application in preventing the oxidative deterioration of materials. The ability of these compounds to inhibit lipid peroxidation is a key indicator of this potential. nih.gov
For example, a study on quinolinone-carboxamides and hybrid derivatives highlighted their ability to inhibit linoleic acid peroxidation. nih.gov Carboxamide 3g and a hybrid of quinolinone with acetylated ferulic acid (11e) were particularly effective, showing 100% and 97% inhibition of lipid peroxidation, respectively. nih.gov This strong inhibitory action suggests their utility in protecting materials susceptible to oxidative damage.
Agonist and Antagonist Activities (e.g., β2-adrenoceptor Agonists, AMPA/Kainate Antagonists)
Derivatives of the quinolinone scaffold have been investigated for their interactions with various receptors, demonstrating both agonist and antagonist activities.
Notably, a series of 8-hydroxyquinolin-2(1H)-one analogues were designed and synthesized as potential β2-adrenoceptor agonists. nih.gov These agonists are crucial as bronchodilators in the treatment of chronic respiratory diseases. nih.gov Specific compounds from this series, B05 and C08, were identified as potent and selective β2-agonists, exhibiting rapid and long-lasting smooth muscle relaxant effects in isolated guinea pig tracheal preparations. nih.gov
In the realm of excitatory amino acid receptors, quinoxaline (B1680401) derivatives like CNQX and DNQX have been identified as competitive antagonists of AMPA and kainate receptors. nih.govmedchemexpress.com CNQX, for instance, shows IC50 values of 0.3 μM and 1.5 μM for AMPA and kainate receptors, respectively. These antagonists are valuable tools in neuroscience research for studying fast excitatory synaptic transmission and have shown neuroprotective effects in models of ischemia. nih.gov Perampanel is a marketed non-competitive AMPA receptor antagonist used for treating seizures. nih.gov
Other Reported Biological Activities
The versatile quinoline and quinolinone scaffolds are associated with a wide spectrum of other biological activities, underscoring their importance in medicinal chemistry. nih.govmdpi.com
Anti-inflammatory Activity: Several quinoline derivatives have been reported to possess anti-inflammatory properties. nih.govmdpi.comnih.govnih.govmdpi.com For example, certain 8-quinolinesulfonamide derivatives were found to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β. nih.gov Some pyrazolo[1,5-a]quinazolines have also shown anti-inflammatory effects. mdpi.com
Anti-Alzheimer's and Neuroprotective Activity: The 8-hydroxyquinoline scaffold is a key component in the design of multi-target-directed ligands for Alzheimer's disease. nih.govresearchgate.netnih.govresearchgate.net These compounds often exhibit properties such as cholinesterase inhibition, metal chelation, and inhibition of β-amyloid aggregation. nih.govresearchgate.net Quinolylnitrones derived from 8-hydroxyquinoline-2-carbaldehyde have shown neuroprotective effects in cellular models of Parkinson's disease. nih.gov
Anthelmintic Activity: The quinoline and quinolone ring systems are recognized for their potential anthelmintic properties, among other biological activities. nih.govmdpi.com
Antimalarial Activity: Quinoline derivatives have a long history in the fight against malaria, with quinine (B1679958) being a foundational antimalarial drug. nih.govnih.gov The 4-hydroxy-2-quinolinone structure is also investigated for its antimalarial potential. nih.gov However, resistance to drugs like chloroquine (B1663885) has necessitated the development of new analogues. nih.gov
Mechanism of Action Investigations Molecular and Cellular Level
Molecular Target Identification and Validation
Investigations into the 4-hydroxy-2-quinolone chemical family have identified several molecular targets, suggesting that the activity of 2-hydroxy-8-methyl-1H-quinolin-4-one may be directed toward similar enzymes and proteins.
Identified and potential molecular targets for the 4-hydroxy-2-quinolone scaffold include:
Enzymes in Pathogens and Plants: Studies on various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have demonstrated herbicidal activity through the inhibition of Photosystem II (PS II) in spinach chloroplasts. nih.gov The mechanism involves blocking the photosynthetic electron transfer at the QB quinone-binding site. nih.gov For antibacterial action, enzymes like DNA gyrase are known targets for the related quinolone antibiotics, and thioxo-analogs of 4-hydroxyquinoline-3-carboxylates have been shown to inhibit this enzyme. nih.gov In a similar vein, the MurE ligase of Mycobacterium tuberculosis has been suggested as a potential target for related 4-quinolones. nih.gov For antiviral applications, HIV-1 integrase has been identified as a target for some 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives. brieflands.com
Human Enzymes: Derivatives synthesized from a 4-hydroxy-8-methyl-2-quinolone-3-carboxamide core have been evaluated as inhibitors of human carbonic anhydrase isoforms (CAIII and CAIX) and acetylcholinesterase (AChE). researchgate.net Other research has pointed to phosphatidylinositol 3-kinase (PI3Kα) and the anti-inflammatory target soybean lipoxygenase (LOX) as enzymes inhibited by different 4-hydroxy-2-quinolinone carboxamides. mdpi.com Furthermore, human alcohol dehydrogenase (ADH) has been identified as an enzyme that metabolizes a related furoquinolinone, initiating its cytotoxic effects. nih.gov
Computationally Predicted Targets: Molecular docking studies have been employed to predict interactions with various targets. These include the main protease (Mpro) of SARS-CoV-2 nih.gov and the replication machinery of the Hepatitis B Virus (HBV). nih.gov
While these findings are promising, specific molecular target validation for the unsubstituted this compound is not yet fully established.
Receptor Binding Studies and Selectivity
Detailed receptor binding assays and affinity constant determinations for this compound are not prominently featured in the reviewed literature. However, mechanistic and computational studies provide insights into binding interactions and selectivity.
Binding Site Interactions: The herbicidal activity of 4-hydroxy-1H-quinolin-2-one derivatives is attributed to their competition with plastoquinone (B1678516) for the QB binding site on the D1 protein of Photosystem II. nih.gov For derivatives of the 4-hydroxy-8-methyl-2-quinolone nucleus that inhibit carbonic anhydrase, it is hypothesized that nitrogen and oxygen atoms in the molecular structure coordinate with the zinc ion located in the enzyme's active site. researchgate.net In silico docking of related carboxamide analogues against soybean LOX revealed binding at an alternative binding site, distinct from the active site. mdpi.com
Selectivity: The 4-hydroxy-2-quinolone scaffold has shown potential for selective inhibition. For instance, derivatives of 4-hydroxy-8-methyl-2-quinolone-3-carboxamide displayed varied inhibition percentages against carbonic anhydrase isoforms CAIII and CAIX. researchgate.net The broader family of 8-hydroxyquinolines (isomeric to the title compound) are known to target metalloenzymes, and their activity can be fine-tuned by structural modifications to achieve selectivity. nih.gov
Enzyme Inhibition Kinetics and Mechanistic Pathways
The 4-hydroxy-2-quinolone scaffold has been incorporated into numerous derivatives that exhibit inhibitory activity against a wide array of enzymes. The inhibitory concentrations (IC₅₀) vary depending on the specific derivative and the target enzyme.
For example, certain N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were shown to disrupt the strand transfer process of HIV-1 integrase with IC₅₀ values in the micromolar range. brieflands.com Similarly, various 4-hydroxy-1H-quinolin-2-one derivatives inhibit the oxygen evolution rate (OER) in spinach chloroplasts, a measure of Photosystem II activity, with IC₅₀ values ranging from low micromolar to less active levels. nih.gov Carboxamide derivatives of 4-hydroxy-2-quinolinone have demonstrated potent inhibition of soybean lipoxygenase (LOX), with some analogues reaching an IC₅₀ of 10 μM. mdpi.com
A unique mechanistic pathway was elucidated for the furoquinolinone derivative, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ). This compound acts as a substrate for alcohol dehydrogenase (ADH). Its oxidation by ADH generates a more reactive formyl (aldehyde) derivative, which is the species directly responsible for inducing mitochondrial dysfunction. nih.gov This highlights a pathway where the compound is metabolically activated to exert its effect.
| Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Hydroxy-1H-quinolin-2-ones | Photosystem II (OER in spinach chloroplasts) | 126 µM - >200 µM | nih.gov |
| Quinolinone-carboxamides | Soybean Lipoxygenase (LOX) | 10 µM - 52 µM | mdpi.com |
| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | HIV-1 Integrase (Strand Transfer) | 16 µM - 40 µM | brieflands.com |
| 4-hydroxy-8-methyl-2-quinolone-3-carboxamide derivatives | Carbonic Anhydrase III & IX | 12-59% inhibition | researchgate.net |
Interaction with Cellular Components (e.g., DNA, Cellular Receptors)
The quinolone core structure is famously associated with interaction with DNA, primarily through the inhibition of bacterial DNA gyrase and topoisomerase, which prevents DNA replication. nih.gov While this is a hallmark of fluoroquinolone antibiotics, related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates also function as DNA gyrase inhibitors. nih.gov
Beyond indirect DNA interaction via enzyme inhibition, some quinoline (B57606) derivatives are known to interact directly with DNA. However, for the specific class of 4-hydroxy-2-quinolinones, the primary interactions appear to be with enzyme active sites. For instance, derivatives of 4-hydroxy-8-methyl-2-quinolone are proposed to interact with the zinc cofactor within the active site of carbonic anhydrase. researchgate.net A related furoquinolinone was found to induce its effects via interaction with mitochondria rather than through significant DNA binding in the dark. nih.gov
Cellular Response to Chemical Stress and Detoxification Mechanisms
The introduction of 4-hydroxy-2-quinolone derivatives can trigger significant cellular stress responses, including apoptosis and responses to oxidative stress.
A key mechanism has been detailed for a related furoquinolinone, HOFQ. Upon entering the cell, HOFQ is oxidized by alcohol dehydrogenase (ADH). The resulting oxidized product directly targets mitochondria, causing depolarization and the opening of the mitochondrial permeability transition pore. This event is a critical initiator of the apoptotic cell death cascade. nih.gov This demonstrates a specific pathway where metabolic activation leads to organelle-specific stress.
Furthermore, compounds related to 4-hydroxy-2-quinolones have been shown to modulate oxidative stress parameters. In animal models of diabetes, they caused a significant decrease in levels of the lipid peroxidation product malondialdehyde and normalized levels of the crucial antioxidant glutathione, suggesting they can mitigate oxidative stress. researchgate.net
Rational Design and Lead Optimization of 2 Hydroxy 8 Methyl 1h Quinolin 4 One Analogs
Medicinal Chemistry Strategies for Lead Optimization (e.g., Bioisosteric Replacement, Scaffold Hopping)
Lead optimization is a critical phase in drug discovery that refines the structure of a lead compound to improve its drug-like properties. nih.gov This process often leads to molecules that are more complex and lipophilic as chemists fine-tune interactions with the biological target. nih.gov Key strategies such as bioisosteric replacement and scaffold hopping are instrumental in this endeavor.
Bioisosteric Replacement
Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. cambridgemedchemconsulting.comdrughunter.com This strategy is a cornerstone of medicinal chemistry, used to modulate potency, selectivity, metabolic stability, and toxicity. cambridgemedchemconsulting.comdrughunter.com The replacement can be based on physicochemical or topological similarities. cambridgemedchemconsulting.com For instance, a classic bioisosteric replacement could involve substituting a hydroxyl group with a methyl group, a transformation that requires experimental validation to confirm its effect on the compound's biological properties. researchgate.net
Common bioisosteric replacements include:
Exchanging a hydrogen atom for deuterium (B1214612) to potentially reduce the rate of metabolism. cambridgemedchemconsulting.com
Replacing a phenyl group with a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com
Using heterocyclic rings like triazoles or oxadiazoles (B1248032) to mimic the properties of an amide bond, which can enhance metabolic stability. drughunter.comnih.gov
The success of a bioisosteric replacement is highly dependent on the specific molecular context, and not all substitutions will lead to a favorable outcome. drughunter.com
Scaffold Hopping
Scaffold hopping is an innovative strategy used to identify structurally novel compounds that retain the biological activity of the original lead. This approach involves replacing the core molecular framework (scaffold) of a known active compound with a different, often topologically distinct, scaffold. The goal is to discover new chemical series with potentially improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. nih.govnih.gov
For example, a scaffold hopping approach was successfully used to develop novel 2-(quinolin-4-yloxy)acetamides from the drug candidate telacebec (B1166443) by replacing its imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold. nih.gov This led to a new series of compounds with potent activity against Mycobacterium tuberculosis. nih.gov Similarly, 2-aryl-8-hydroxy-isoquinolin-1(2H)-one was identified as a novel scaffold for EGFR inhibitors through scaffold hopping, leading to derivatives with significant antiproliferative activity. nih.gov This strategy can lead to the discovery of compounds with different physical and chemical properties, such as improved solubility or metabolic stability, while maintaining the key pharmacophoric interactions with the target. nih.govresearchgate.net
Molecular Hybridization with Other Pharmacophores
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (the part of a molecule responsible for its biological activity) to create a single hybrid molecule. This approach aims to develop compounds with a dual mode of action or to enhance the activity of one pharmacophore by leveraging the properties of the other. nih.gov The quinoline (B57606) and quinolone scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds, making them ideal candidates for hybridization. mdpi.com
The modification of a known pharmacophore by connecting it with another active compound can lead to hybrid derivatives with improved biological and physicochemical properties. nih.gov For instance, researchers have designed and synthesized novel pyrimidine-quinolone hybrids as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an important target in cancer therapy. nih.gov These hybrids were created by linking the pyrimidine (B1678525) and quinolone scaffolds with different chemical linkers, resulting in compounds with good inhibitory activity. nih.gov
Another example involves the synthesis of hybrid compounds combining the 4-hydroxy-2-quinolinone moiety with derivatives of cinnamic or benzoic acid. mdpi.com This work led to the identification of multi-target agents possessing both antioxidant and lipoxygenase (LOX) inhibitory activities. mdpi.com The strategic combination of pharmacophores can thus yield molecules with unique, synergistic, or multi-target pharmacological profiles that would be difficult to achieve with a single pharmacophoric entity.
Design of Analogs with Enhanced Potency and Selectivity
A primary objective of lead optimization is the systematic design of analogs to achieve higher potency and greater selectivity towards the intended biological target. This involves making targeted structural modifications to the lead compound and evaluating the impact of these changes through structure-activity relationship (SAR) studies.
For the quinolinone core, research has focused on creating derivatives with enhanced biological activities. In one study, a series of 8-hydroxyquinolin-2(1H)-one analogues were designed and synthesized as potential β2-agonists for treating respiratory diseases. nih.gov Through systematic modifications and evaluation of their activity in a cellular cAMP assay, compounds B05 and C08 were identified as highly potent and selective β2-agonists. nih.gov These compounds demonstrated efficacy in preclinical models, highlighting the success of the design strategy. nih.gov
Similarly, lead optimization of 8-(methylamino)-2-oxo-1,2-dihydroquinolines led to the identification of potent bacterial type II topoisomerase inhibitors. ebi.ac.uk Starting from a lead compound, structure-based optimization resulted in the discovery of TP0480066 , which exhibited strong activity against several multidrug-resistant bacterial strains, including MRSA and VRE. ebi.ac.uk
The process often involves exploring substitutions at various positions of the quinolinone ring system. For example, studies on 4-hydroxy-2-quinolinone analogs have shown that the length of an alkyl chain at the C-3 position and the nature of substituents at the C-6 and C-7 positions can dramatically influence antimicrobial activity. nih.gov These detailed SAR studies are crucial for understanding which molecular features are key to biological activity and for guiding the design of more effective and selective therapeutic agents.
Table 1: Examples of Optimized Quinolone Analogs and their Activities
| Compound ID | Scaffold | Target | Key Findings |
| B05 | 8-hydroxyquinolin-2(1H)-one | β2-adrenoceptor | Identified as a potent (EC50 < 20 pM) and selective partial β2-agonist. nih.gov |
| C08 | 8-hydroxyquinolin-2(1H)-one | β2-adrenoceptor | Also identified as a potent (EC50 < 20 pM) and selective partial β2-agonist with a long duration of action. nih.gov |
| TP0480066 | 8-(methylamino)-2-oxo-1,2-dihydroquinoline | Bacterial type II topoisomerases | Showed potent activity against MRSA (MIC = 0.25 µg/mL) and VRE (MIC = 0.015 µg/mL). ebi.ac.uk |
| 3h & 3s | 4-hydroxy-2-quinolinone-carboxamide | Lipoxygenase (LOX) | Exhibited the best LOX inhibitory activity (IC50 = 10 µM) among the synthesized analogs. mdpi.com |
Computational Design Approaches in Lead Optimization
Computational methods are indispensable tools in modern drug discovery, significantly accelerating the lead optimization process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide deep insights into ligand-receptor interactions, helping to prioritize the synthesis of compounds with a higher probability of success. nih.govijprajournal.com
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijprajournal.com This method is used to understand the binding mode of quinoline derivatives within the active site of their target protein. nih.gov For example, docking studies were used to investigate the binding of pyrimidine-quinolone hybrids to the hLDHA enzyme, and the computational predictions were well-correlated with the experimental results, validating the design of novel inhibitors. nih.gov Docking can also help rationalize the activity of synthesized compounds, as shown in studies of 8-hydroxyquinoline (B1678124) derivatives, where interactions with the target protein were examined to understand their biological potential. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. nih.gov This approach helps in designing molecules with desired biological responses before undertaking their experimental synthesis. nih.gov For instance, QSAR modeling has been applied to series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-glycoprotein, a key protein in cancer multidrug resistance. nih.gov These models, built using various 2D and 3D molecular descriptors, provide a reliable way to correlate molecular structure with biological function. nih.gov
Together, these computational strategies allow medicinal chemists to explore vast chemical spaces, refine hypotheses, and design more potent and selective analogs in a time- and resource-efficient manner.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-hydroxy-8-methyl-1H-quinolin-4-one derivatives will increasingly prioritize green and efficient chemistry principles. Traditional methods often require harsh conditions, but modern approaches offer cleaner, faster, and more atom-economical alternatives. doaj.orgorganic-chemistry.org Future research is expected to focus on optimizing and applying these advanced techniques to this specific scaffold.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times and improve yields. wjbphs.com For instance, the synthesis of various 4-hydroxy-2-quinolone analogues has been successfully achieved using microwave irradiation, sometimes combined with reusable catalysts like bismuth(III) chloride (BiCl₃) in eco-friendly solvents like ethanol (B145695) or even under solvent-free conditions. mdpi.comnih.gov
Multicomponent reactions (MCRs) , which combine three or more reactants in a single step to form a complex product, represent another key area. These reactions are highly efficient and align with the principles of green chemistry. mdpi.com Developing a one-pot MCR for this compound derivatives would be a significant advancement.
Furthermore, metal-catalyzed and metal-free coupling reactions are expanding the synthetic toolkit. Copper-catalyzed methods, for example, have been used to construct 4-quinolones from simple anilines and alkynes under mild conditions. organic-chemistry.org Exploring such catalytic systems for the 8-methyl substituted aniline (B41778) precursor could provide a direct and versatile route to the target compound and its analogues.
| Synthetic Methodology | Key Features & Advantages | Future Application for this compound |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields, often allows for solvent-free conditions. wjbphs.comnih.gov | Development of rapid and high-yield protocols for synthesizing a library of derivatives for screening. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste, creation of complex molecules in a single step. mdpi.com | Designing one-pot syntheses to introduce diverse functional groups onto the scaffold efficiently. |
| Catalytic C-H Functionalization | Direct modification of C-H bonds, avoids pre-functionalization steps, increases synthetic efficiency. organic-chemistry.org | Direct introduction of functional groups onto the benzene (B151609) or pyridine (B92270) ring of the core structure. |
| Sustainable Catalysis | Use of reusable, non-toxic catalysts (e.g., BiCl₃, organocatalysts) and environmentally benign solvents. organic-chemistry.orgnih.gov | Creating fully green synthetic pathways from starting materials to the final diversified products. |
Deeper Elucidation of Mechanism of Action at the Molecular Level
While the quinolinone scaffold is known for its broad bioactivity, the precise molecular mechanisms are often not fully understood. For this compound, a key future direction will be to move beyond preliminary screening and uncover how it interacts with biological systems at a molecular level.
A well-established mechanism for some antibacterial quinolones is the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV , which are crucial for DNA replication. neliti.com Investigating whether the 8-methyl derivative retains this activity will be a fundamental step.
Another potential mechanism stems from the ability of hydroxyquinolines to act as metal-chelating agents . nih.gov The proximity of the hydroxyl and keto groups (or the nitrogen in the 8-hydroxyquinoline (B1678124) series) allows for the formation of stable complexes with metal ions like copper and iron. nih.govmdpi.com This can disrupt essential metallic-dependent enzymatic processes within a cell or catalyze redox reactions, leading to therapeutic effects. mdpi.com The influence of the 8-methyl group on the compound's chelation properties and subsequent biological activity warrants detailed investigation.
For antimalarial quinolines like chloroquine (B1663885), the mechanism involves inhibiting the detoxification of heme in the parasite, leading to a toxic buildup. researchgate.net Exploring similar possibilities for this compound against various parasites could reveal novel antiparasitic pathways.
Identification and Validation of New Biological Targets
The diverse activities reported for the quinolinone family suggest that they can interact with a multitude of biological targets. mdpi.combenthamscience.comresearchgate.net A significant area of future research will be to systematically screen this compound and its derivatives to identify and validate novel protein targets, potentially leading to first-in-class therapies.
Based on studies of related structures, several target classes are of immediate interest:
Kinases: Phosphatidylinositol 3-kinase (PI3Kα) has been identified as a target for some 4-hydroxy-2-quinolone-3-carboxamides in cancer therapy. mdpi.com
Transcription Factors: The GLI1 protein, a key component of the Hedgehog signaling pathway implicated in cancers like medulloblastoma, has been successfully targeted by quinoline (B57606) derivatives. nih.gov
Enzymes in Inflammation: Soybean lipoxygenase (LOX), a model for human LOX enzymes involved in inflammatory processes, is inhibited by 4-hydroxy-2-quinolinone derivatives. nih.govresearchgate.net
Other Enzymes: Matrix metalloproteinases (MMPs), involved in cancer metastasis, and enzymes within the photosystem II complex of plants (a target for herbicides) have also been identified as targets for related quinolines. nih.govnih.gov
Validating whether this compound interacts with these or other undiscovered targets will be crucial for defining its therapeutic potential.
| Potential Target Class | Example Target(s) | Associated Therapeutic Area |
| Protein Kinases | PI3Kα, Serine/threonine kinase STK10 mdpi.comnih.gov | Cancer |
| Transcription Factors | GLI1 nih.gov | Cancer (e.g., Medulloblastoma, Melanoma) |
| Inflammatory Enzymes | Lipoxygenases (LOX) nih.govresearchgate.net | Inflammation |
| Metalloproteinases | MMP-2, MMP-9 nih.gov | Cancer Metastasis |
| Photosynthesis Proteins | Photosystem II (PS II) nih.gov | Herbicidal Agents |
| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV neliti.com | Antibacterial |
Development of Advanced Computational Models for Prediction and Design
In silico methods are indispensable tools in modern drug discovery, enabling the rapid design and evaluation of new compounds before their synthesis. Future research on this compound will heavily rely on the development and application of advanced computational models.
Quantitative Structure-Activity Relationship (QSAR) studies will be fundamental. By building 2D and 3D-QSAR models, researchers can correlate the structural features of a series of derivatives with their biological activity. nih.govmdpi.com This allows for the identification of key structural requirements for potency and provides a roadmap for designing more effective compounds. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully used to design novel quinoline-based anticancer agents. nih.gov
Pharmacophore modeling and virtual screening represent another powerful approach. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. This model can then be used to screen large virtual libraries of compounds to identify new potential hits, as has been done to find novel quinoline-based GLI1 inhibitors. nih.gov
Molecular docking simulations will provide insights into how these molecules bind to their targets at an atomic level. nih.gov By predicting the binding pose and interactions within a protein's active site, docking can explain observed activity and guide the rational design of modifications to improve binding affinity and selectivity. nih.gov
Diversification of the Quinolinone Scaffold for Emerging Therapeutic Applications
The true potential of this compound lies in its capacity for chemical diversification. The quinolinone core is a "privileged structure" that can be readily functionalized at multiple positions to modulate its pharmacological properties and target new diseases. mdpi.comnih.govdoaj.org
Future work will focus on the systematic modification of the this compound scaffold. Structure-activity relationship (SAR) studies have shown that substitutions at the N-1, C-3, C-5, C-6, and C-7 positions of the quinolone ring can dramatically influence potency and target specificity. youtube.com For the 8-methyl scaffold, exploring substitutions at these other positions will be a priority.
A key strategy will be the creation of hybrid molecules , where the quinolinone scaffold is chemically linked to another pharmacologically active moiety. nih.govresearchgate.net This approach aims to create drugs with dual modes of action, which can be particularly effective for complex diseases or for overcoming drug resistance. nih.gov For example, quinoline-chalcone hybrids have been explored as multi-target anticancer agents. mdpi.com
This diversification will enable the exploration of emerging therapeutic applications, such as combating multidrug-resistant bacteria, targeting novel viral proteins, or developing new agents for neurodegenerative diseases, where quinoline derivatives have already shown promise. nih.gov By integrating rational design and combinatorial chemistry, the this compound scaffold can be cultivated to produce next-generation therapeutics. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-hydroxy-8-methyl-1H-quinolin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with β-keto esters under acidic conditions. Optimization involves adjusting temperature (70–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst loading (e.g., H₂SO₄ or polyphosphoric acid). For example, heating 4-hydroxyquinolin-2(1H)-one derivatives with alkylating agents (e.g., benzyl halides) in DMF and K₂CO₃ yields substituted derivatives . Purification via crystallization or column chromatography is recommended to isolate high-purity products.
Q. How is the crystal structure of this compound characterized, and what techniques are employed?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation in polar solvents (e.g., methanol). Data collection uses a diffractometer (Cu-Kα radiation, λ = 1.54178 Å), and refinement is performed with SHELXL97. Key parameters include bond angles (e.g., C9—N1—C1—C6: −6.3°) and hydrogen-bonding interactions (e.g., O2—H2O···O1 distance: 1.89 Å) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at −20°C under inert gas (e.g., argon). Stability studies indicate degradation <5% over 12 months when protected from humidity and oxidative environments .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies of this compound derivatives?
- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent position) or assay conditions. To resolve conflicts:
- Perform dose-response curves across multiple cell lines.
- Validate target interactions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Compare pharmacokinetic profiles (e.g., logP, plasma protein binding) to contextualize in vitro vs. in vivo results .
Q. How can experimental designs systematically evaluate substituent effects on pharmacological properties?
- Methodological Answer : Use a QSAR (quantitative structure-activity relationship) approach:
- Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing groups at C8 or C4).
- Test against target enzymes (e.g., kinases) using fluorescence-based assays.
- Correlate activity with steric/electronic parameters (Hammett σ, molar refractivity) and molecular docking simulations .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures (PDB ID: e.g., 1XYZ) and flexible side-chain sampling.
- MD Simulations : Run GROMACS for 100 ns to assess binding stability (RMSD <2.0 Å).
- ADMET Prediction : Employ SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
